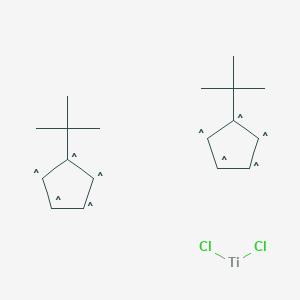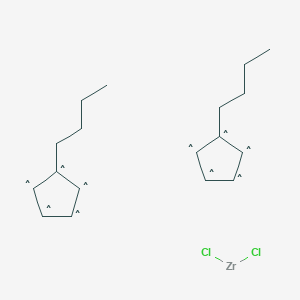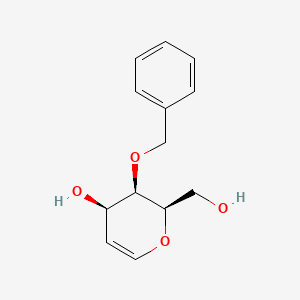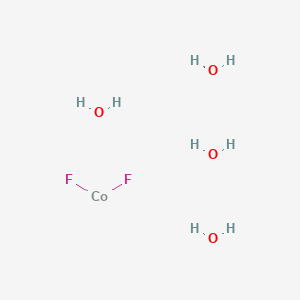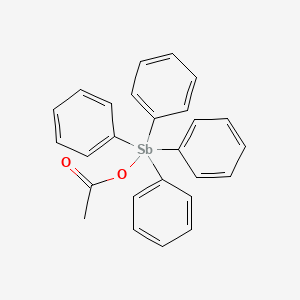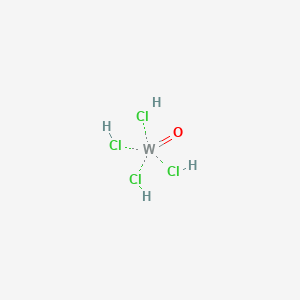
oxotungsten(VI) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten(VI) oxychloride, also known as tungsten chloride oxide, is an inorganic compound with the chemical formula WOCl₄. It is a red crystalline solid that is soluble in nonpolar solvents but reacts with alcohols and water. This compound is used to prepare other complexes of tungsten and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tungsten(VI) oxychloride can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO₃) with thionyl chloride (SOCl₂):
WO3+2SOCl2→WOCl4+2SO2
Another method involves the reaction of tungsten hexachloride (WCl₆) with hexamethyldisiloxane ((Me₃Si)₂O):
WCl6+(Me3Si)2O→WOCl4+2Me3SiCl
These reactions typically require controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of tungsten(VI) oxychloride often involves similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors to handle the corrosive nature of the reagents and products. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Tungsten(VI) oxychloride undergoes various chemical reactions, including:
Reduction: It can be reduced to tungsten(V) oxychloride through a reversible one-electron reduction process.
Oxidation: It can be oxidized to form higher oxidation state compounds.
Substitution: It reacts with Lewis bases to form adducts.
Common Reagents and Conditions:
Reduction: Sodium chloride saturated sodium chloroaluminate melt is used for the reduction process.
Oxidation: Various oxidizing agents can be used under controlled conditions.
Substitution: Reactions with alcohols and water form adducts and other tungsten compounds.
Major Products Formed:
Reduction: Tungsten(V) oxychloride.
Oxidation: Higher oxidation state tungsten compounds.
Substitution: Adducts with Lewis bases and other tungsten compounds.
Wissenschaftliche Forschungsanwendungen
Tungsten(VI) oxychloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.
Biology: It is used in the preparation of tungsten-based compounds for biological studies.
Industry: It is used in the production of tungsten oxide films for electrochromic devices and as a catalyst in petroleum refining
Wirkmechanismus
The mechanism of action of tungsten(VI) oxychloride involves its ability to form complexes with various substrates. It acts as a Lewis acid, accepting electron pairs from Lewis bases to form adducts. This property is utilized in catalysis and the formation of tungsten-based materials. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- Tungsten(VI) chloride (WCl₆)
- Tungsten(VI) dichloride dioxide (WO₂Cl₂)
- Molybdenum(VI) chloride (MoCl₆)
- Molybdenum(VI) dichloride dioxide (MoO₂Cl₂)
Comparison: Tungsten(VI) oxychloride is unique due to its ability to form stable complexes with various substrates and its solubility in nonpolar solvents. Unlike tungsten(VI) chloride, which is highly reactive and corrosive, tungsten(VI) oxychloride is more stable and easier to handle. Its ability to form adducts with Lewis bases makes it a valuable compound in catalysis and material science .
Eigenschaften
Molekularformel |
Cl4H4OW |
|---|---|
Molekulargewicht |
345.7 g/mol |
IUPAC-Name |
oxotungsten;tetrahydrochloride |
InChI |
InChI=1S/4ClH.O.W/h4*1H;; |
InChI-Schlüssel |
USBICRVMLMKYOX-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


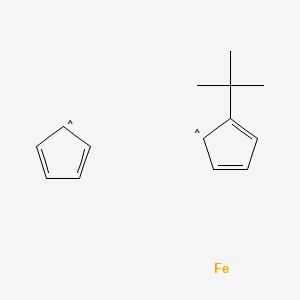



![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

